molecular formula C15H16N2O2 B2832003 2-(2-Benzylphenoxy)acetohydrazide CAS No. 379727-10-3

2-(2-Benzylphenoxy)acetohydrazide

Cat. No. B2832003
CAS RN: 379727-10-3
M. Wt: 256.305
InChI Key: SYAPDVRQINVHHH-UHFFFAOYSA-N
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Description

2-(2-Benzylphenoxy)acetohydrazide is a chemical compound with the molecular formula C15H16N2O2 . It has a molecular weight of 256.30 .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the condensation of certain phenylacetohydrazides with different aryl aldehydes in ethanol, using perchloric acid as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 49 bonds, including 29 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 N hydrazine, and 1 aromatic ether .

Scientific Research Applications

Synthesis and Characterization

Several studies have reported on the synthesis and characterization of compounds related to 2-(2-Benzylphenoxy)acetohydrazide, demonstrating their potential in pharmacological applications. These compounds are synthesized through a series of reactions starting from basic materials such as o-phenylenediamine, phenoxyacetic acid, and various aromatic aldehydes, leading to the formation of a range of derivatives with potential biological activities (Shaharyar et al., 2016; Fuloria et al., 2009).

Antimicrobial and Anticancer Evaluation

Derivatives of this compound have been evaluated for their antimicrobial and anticancer properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, as well as anticancer potential against various cancer cell lines. This highlights their potential as leads for the development of new therapeutic agents (Salahuddin et al., 2014; Salahuddin et al., 2017).

Anti-inflammatory and Analgesic Activity

Research has also focused on the anti-inflammatory and analgesic activities of this compound derivatives. Specific compounds have been identified that show significant anti-inflammatory and analgesic effects, which could be valuable in the treatment of various inflammatory and pain-related conditions (Hunashal et al., 2014).

Advanced Materials and Applications

Beyond pharmacological applications, derivatives of this compound have been explored for their potential in advanced materials and industrial applications. Studies have investigated their use as corrosion inhibitors for mild steel, demonstrating their effectiveness in protecting against corrosion in acidic environments. This suggests their applicability in various industrial and engineering contexts (Mandour et al., 2018).

Future Directions

While specific future directions for 2-(2-Benzylphenoxy)acetohydrazide are not mentioned in the search results, research into similar compounds has shown potential in various fields. For instance, phenoxyacetohydrazide Schiff bases have been studied for their inhibitory effects on β-glucuronidase, an enzyme involved in carbohydrate metabolism . This suggests potential future directions for the study and application of this compound in similar areas of research.

Mechanism of Action

Target of Action

The primary target of 2-(2-Benzylphenoxy)acetohydrazide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body.

Mode of Action

This compound interacts with β-glucuronidase by inhibiting its activity

Biochemical Pathways

By inhibiting β-glucuronidase, this compound affects the glucuronidation pathway . This pathway is responsible for the conjugation of glucuronic acid to a variety of substances, including drugs, bilirubin, and some hormones, rendering them more water-soluble and thus easier to excrete from the body. Inhibition of β-glucuronidase can therefore impact the metabolism and elimination of these substances.

properties

IUPAC Name

2-(2-benzylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-17-15(18)11-19-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAPDVRQINVHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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